molecular formula C17H15Cl2F3N2O4S B3648796 N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3648796
M. Wt: 471.3 g/mol
InChI Key: DMASOECYBVLCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide shares structural similarities with other sulfonyl glycinamides and chlorinated aromatic compounds.

Uniqueness

  • The presence of both chloro and trifluoromethyl groups in its structure makes it unique, potentially enhancing its biological activity and stability compared to similar compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2F3N2O4S/c1-28-15-6-4-11(8-13(15)19)24(29(2,26)27)9-16(25)23-14-7-10(17(20,21)22)3-5-12(14)18/h3-8H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMASOECYBVLCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3-chloro-4-methoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.